![molecular formula C16H21N3O4S B1227117 3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile](/img/structure/B1227117.png)
3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile
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Overview
Description
3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile is an aromatic ether.
Scientific Research Applications
Chemical Properties and Synthesis
- 3-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile exhibits unique chemical properties, making it suitable for synthesis and trapping reactions. Specifically, it has been converted to enol-toluenesulfonates, which then react with base to form heterocyclic allenes. These allenes can be trapped by Diels-Alder-reaction with furane, yielding cycloadducts (Hofmann et al., 1985).
Biological Properties and Applications
- The compound is a key intermediate in the synthesis of analogs with interesting biological properties. Certain analogs have shown to be unique classes of adrenergic stimulants and possess bronchial dilator activity. They are also derivatives in the synthesis of antifungal strobilurins (Damez et al., 2001).
Pharmaceutical Applications
- Derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, like the compound , have been synthesized and evaluated for various pharmaceutical applications, including as serotonin S2-receptor blockers, showcasing potential in treating mental health disorders (Sugihara et al., 1987).
Potential in Central Nervous System Treatments
- Certain derivatives of this compound have been evaluated for their potential neuroleptic activity, showing promise as novel classes of neuroleptics, which can be significant in the treatment of psychiatric disorders (Hino et al., 1988).
Bradycardic and Vasorelaxant Activity
- Studies have explored the synthesis of derivatives with a piperazine moiety, exhibiting vasorelaxant and heart-rate-reducing activities, suggesting potential applications in cardiovascular treatments (Liang et al., 2010).
Structural and Spectroscopic Analysis
- The compound and its derivatives have been subjects of extensive structural and spectroscopic analysis, which is essential in understanding their potential applications in various fields, including pharmaceuticals and organic chemistry (Rosnati & Marchi, 1962).
properties
Product Name |
3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile |
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Molecular Formula |
C16H21N3O4S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C16H21N3O4S/c17-5-1-6-18-7-9-19(10-8-18)24(20,21)14-3-4-15-16(13-14)23-12-2-11-22-15/h3-4,13H,1-2,6-12H2 |
InChI Key |
DWICNPFMJASQND-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)CCC#N)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)CCC#N)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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